
(R)-(3,4-Dihydro-2H-pyran-2-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-(3,4-Dihydro-2H-pyran-2-yl)methanamine is a chemical compound with the molecular formula C6H11NO and a molecular weight of 113.16 g/mol . It is a chiral amine, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is often used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(3,4-Dihydro-2H-pyran-2-yl)methanamine typically involves the reaction of 3,4-dihydro-2H-pyran with an amine source under specific conditions. One common method is the reductive amination of 3,4-dihydro-2H-pyran-2-carbaldehyde using a reducing agent such as sodium borohydride (NaBH4) in the presence of an amine . The reaction is usually carried out in a solvent like methanol or ethanol at room temperature.
Industrial Production Methods
In industrial settings, the production of ®-(3,4-Dihydro-2H-pyran-2-yl)methanamine may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by continuously feeding reactants into a reactor and collecting the product .
化学反应分析
Types of Reactions
®-(3,4-Dihydro-2H-pyran-2-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form more saturated amines.
Substitution: The amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amines .
科学研究应用
®-(3,4-Dihydro-2H-pyran-2-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ®-(3,4-Dihydro-2H-pyran-2-yl)methanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity. The compound may also participate in metabolic pathways, where it is converted into other bioactive molecules .
相似化合物的比较
Similar Compounds
(S)-(3,4-Dihydro-2H-pyran-2-yl)methanamine: The enantiomer of the compound, which has a different three-dimensional arrangement.
3,4-Dihydro-2H-pyran-2-carbaldehyde: A precursor used in the synthesis of ®-(3,4-Dihydro-2H-pyran-2-yl)methanamine.
2-Aminomethyl-tetrahydrofuran: A structurally similar compound with a different ring system.
Uniqueness
®-(3,4-Dihydro-2H-pyran-2-yl)methanamine is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer. This makes it valuable in asymmetric synthesis and chiral resolution studies .
属性
分子式 |
C6H11NO |
|---|---|
分子量 |
113.16 g/mol |
IUPAC 名称 |
[(2R)-3,4-dihydro-2H-pyran-2-yl]methanamine |
InChI |
InChI=1S/C6H11NO/c7-5-6-3-1-2-4-8-6/h2,4,6H,1,3,5,7H2/t6-/m1/s1 |
InChI 键 |
VNMHHVDXXHZGDU-ZCFIWIBFSA-N |
手性 SMILES |
C1C[C@@H](OC=C1)CN |
规范 SMILES |
C1CC(OC=C1)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


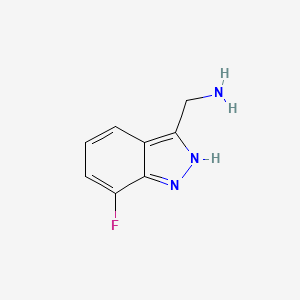

![7-Fluoro-8-hydroxyspiro[3.5]non-7-en-6-one](/img/structure/B13011777.png)
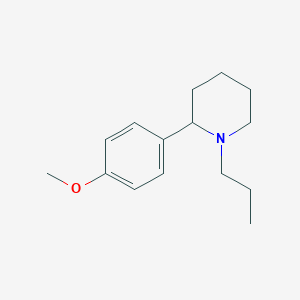
![tert-butyl 2-oxo-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13011786.png)
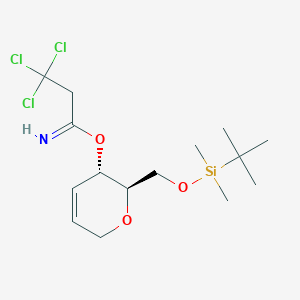
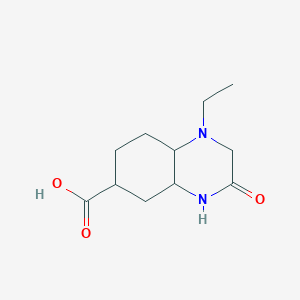
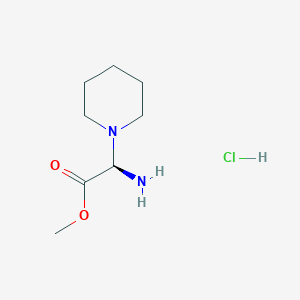



![N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine](/img/structure/B13011817.png)


